

The Role of 16:0 Lyso-PS in Cellular Signaling: A Technical Guide

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Compound of Interest

Compound Name: 16:0 Lyso PS

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Introduction

1-palmitoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (16:0 Lyso-PS) is a bioactive lysophospholipid that has emerged as a critical signaling molecule in a variety of physiological and pathological processes. As a monoacyl derivative of phosphatidylserine, 16:0 Lyso-PS exerts its effects by interacting with specific G protein-coupled receptors (GPCRs), thereby initiating a cascade of intracellular events that modulate immune responses, inflammation, and cell proliferation. This technical guide provides an in-depth overview of the signaling pathways regulated by 16:0 Lyso-PS, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Data Presentation

The following tables summarize the quantitative data available for the interaction of Lyso-PS with its receptors and its downstream effects. It is important to note that much of the existing research has been conducted with a general "Lyso-PS" mixture of varying acyl chain lengths, and data specific to 16:0 Lyso-PS is still emerging.

Table 1: Receptor Binding and Activation by Lyso-PS

| Receptor | Ligand | Cell Type | Assay | Parameter | Value | Reference |
|----------------------------|----------------------------|-----------|-----------------------|------------------|-------------|-----------|
| GPR34 (LPS ₁) | Lyso-PS | CHO | cAMP Inhibition | EC ₅₀ | 270 nM | [1] |
| P2Y10 (LPS ₂) | 16:0 Lyso-PS | HEK293 | TGF α Shedding | - | Active | [2] |
| GPR174 (LPS ₃) | Lyso-PS (16:0, 18:0, 18:1) | T Cells | T Cell Proliferation | - | Suppression | [3] |

Table 2: Downstream Effects of Lyso-PS Signaling

| Signaling Pathway/Effect | Cell Type | Lyso-PS Concentration | Observed Effect | Reference |
|--------------------------|--------------------|-----------------------|--------------------------------|-----------|
| IL-2 Production | CD4+ T Cells | 1-10 μ M | Suppression | [3] |
| Mast Cell Degranulation | Rodent Mast Cells | Sub- μ M | Potential of histamine release | [4] |
| Efferocytosis | Macrophages | Not specified | Enhancement | [4] |
| CD86 Upregulation | Follicular B Cells | Not specified | Promotion | [5] |

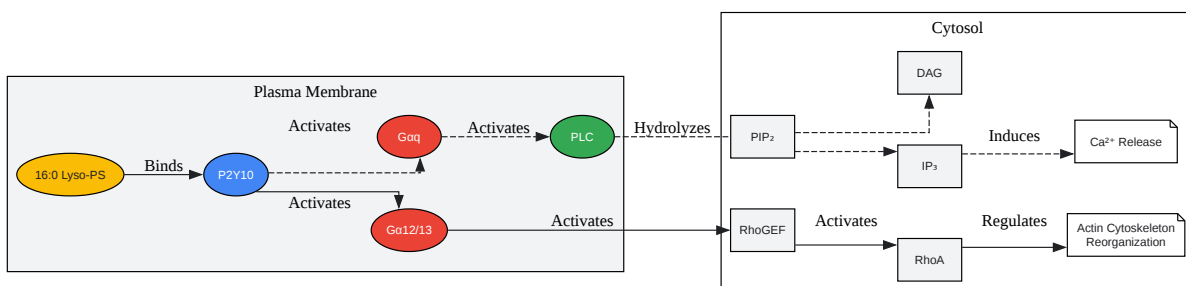
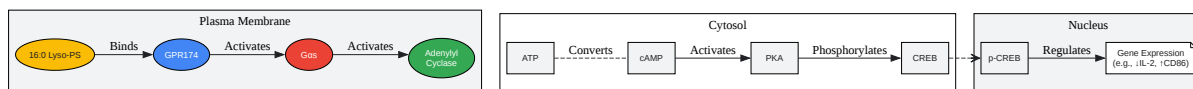
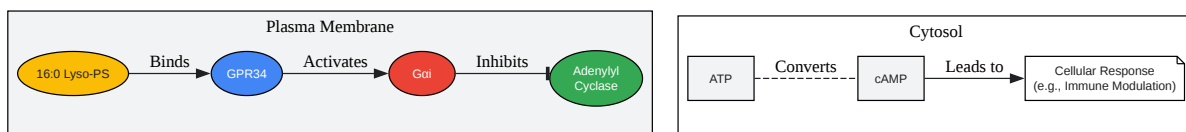
Signaling Pathways of 16:0 Lyso-PS

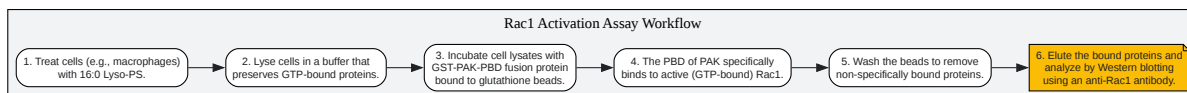
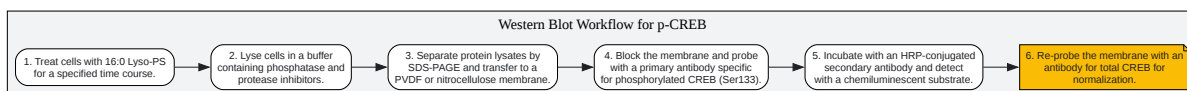
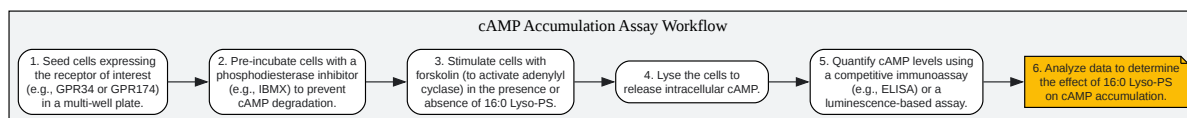
16:0 Lyso-PS primarily signals through three G protein-coupled receptors: GPR34 (LPS₁), GPR174 (LPS₃), and P2Y10 (LPS₂). Each receptor preferentially couples to different G alpha subunits, leading to distinct downstream signaling cascades.

GPR34 (LPS₁) Signaling

GPR34 predominantly couples to the G α i subunit of heterotrimeric G proteins. Activation of GPR34 by Lyso-PS leads to the inhibition of adenylyl cyclase, resulting in decreased

intracellular cyclic AMP (cAMP) levels.^[1] This pathway is implicated in the modulation of immune cell function.





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